4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride
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Overview
Description
4-(1H-Pyrazol-4-yl)benzaldehyde hydrochloride is a chemical compound that features a pyrazole ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with benzaldehyde under palladium-catalyzed coupling conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-4-yl)benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: 4-(1H-Pyrazol-4-yl)benzoic acid.
Reduction: 4-(1H-Pyrazol-4-yl)benzyl alcohol.
Substitution: 4-(1H-Pyrazol-4-yl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(1H-Pyrazol-4-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The pyrazole ring can also interact with various receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(1H-Pyrazol-4-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(1H-Pyrazol-4-yl)-2-bromobenzaldehyde: Similar structure but with a bromine substituent on the benzene ring.
Uniqueness
4-(1H-Pyrazol-4-yl)benzaldehyde hydrochloride is unique due to its combination of a pyrazole ring and an aldehyde group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities and applications in drug discovery further enhance its significance in scientific research .
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXSCKXMIATSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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